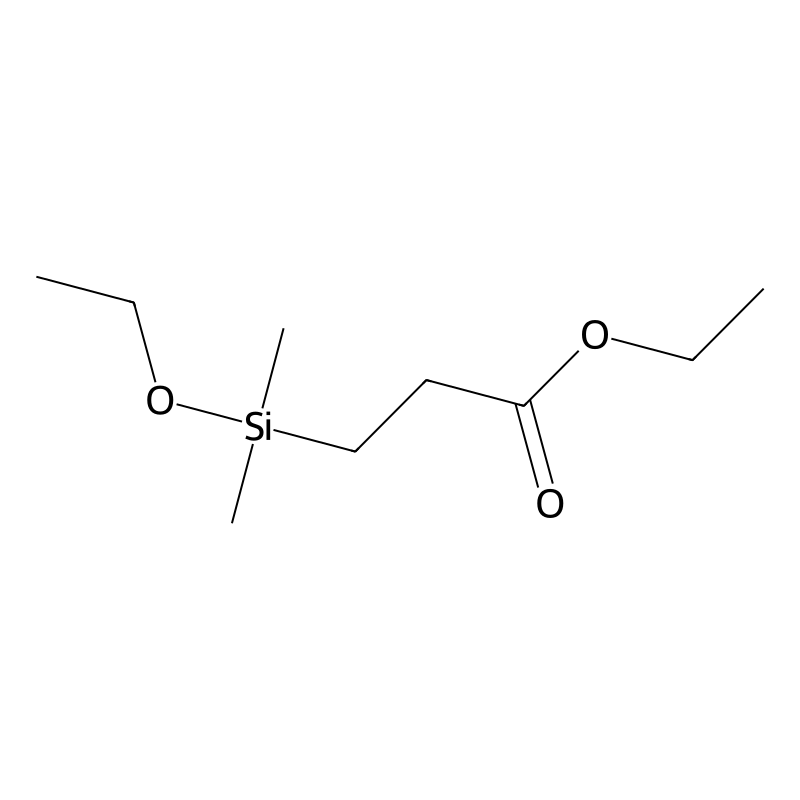Propanoic acid, 3-(ethoxydimethylsilyl)-, ethyl ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Propanoic acid, 3-(ethoxydimethylsilyl)-, ethyl ester, also known by various names such as ethyl 3-ethoxypropanoate and ethyl β-ethoxypropionate, is an organic compound with the molecular formula C₉H₂₀O₃Si. This compound features a propanoic acid backbone modified with an ethoxydimethylsilyl group, which enhances its chemical properties and potential applications in various fields. The compound has a molecular weight of approximately 192.34 g/mol and a CAS Registry Number of 7797-52-6 .
The chemical behavior of propanoic acid, 3-(ethoxydimethylsilyl)-, ethyl ester can be characterized by its ability to undergo typical reactions associated with esters and silanes. Key reactions include:
- Ester Hydrolysis: In the presence of water and an acid or base catalyst, this ester can hydrolyze to yield propanoic acid and ethanol.
- Silylation Reactions: The ethoxydimethylsilyl group can participate in silylation reactions, where it can react with nucleophiles to form new siloxane bonds.
- Transesterification: This compound can react with alcohols to form different esters, which is a common reaction in organic synthesis.
The synthesis of propanoic acid, 3-(ethoxydimethylsilyl)-, ethyl ester typically involves several steps:
- Formation of Propanoic Acid: Starting from readily available precursors such as acetic acid or propanol.
- Silylation: The introduction of the ethoxydimethylsilyl group can be achieved through a reaction with chlorosilanes or silanol derivatives.
- Esterification: The final step involves reacting the silylated intermediate with ethanol in the presence of an acid catalyst to yield the desired ethyl ester.
This multi-step synthetic route allows for the precise control over the functional groups introduced into the final product .
Propanoic acid, 3-(ethoxydimethylsilyl)-, ethyl ester has several applications across different fields:
- Chemical Industry: Used as an intermediate in the synthesis of more complex organic molecules.
- Agriculture: Potentially utilized as a pesticide or herbicide formulation due to its unique chemical properties.
- Pharmaceuticals: May serve as a precursor for drug development due to its ability to modify drug solubility and stability.
Its unique structure makes it suitable for applications where enhanced chemical stability or bioactivity is required .
Interaction studies involving propanoic acid, 3-(ethoxydimethylsilyl)-, ethyl ester primarily focus on its reactivity with biological molecules and other chemical species. Research indicates that silylated compounds can interact favorably with proteins and enzymes, potentially altering their activity or stability. Such interactions are crucial for assessing the compound's utility in drug delivery systems or as active pharmaceutical ingredients .
Several compounds share structural similarities with propanoic acid, 3-(ethoxydimethylsilyl)-, ethyl ester. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Propanoic Acid | C₃H₆O₂ | Simple carboxylic acid without silylation |
| Ethyl Propanoate | C₅H₁₀O₂ | Ethyl ester of propanoic acid |
| Ethoxypropionic Acid | C₇H₁₄O₃ | Similar structure but without dimethylsilyl group |
| Butyric Acid | C₄H₈O₂ | A four-carbon fatty acid |
| Dimethylsilane | C₂H₆Si | A simple silane without carboxylic functionality |
Propanoic acid, 3-(ethoxydimethylsilyl)-, ethyl ester stands out due to its unique combination of an ethoxydimethylsilyl group along with an ethyl ester functionality, which enhances its reactivity and potential applications in various fields compared to simpler counterparts .








